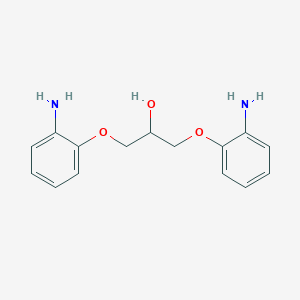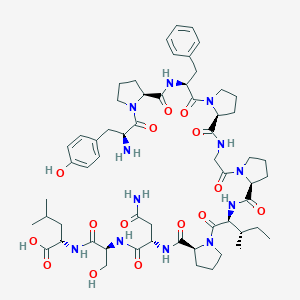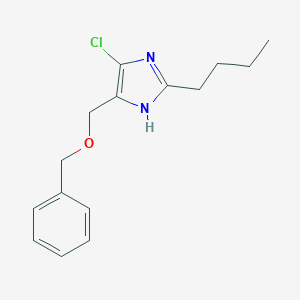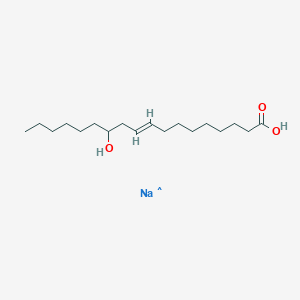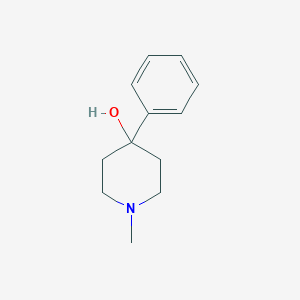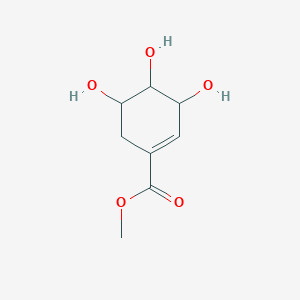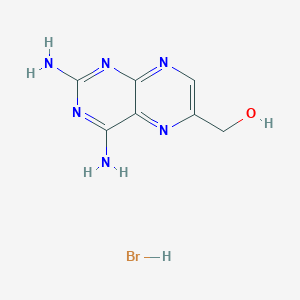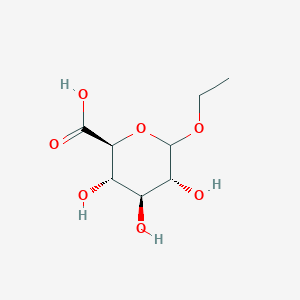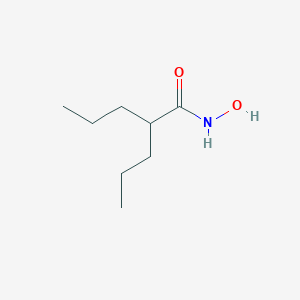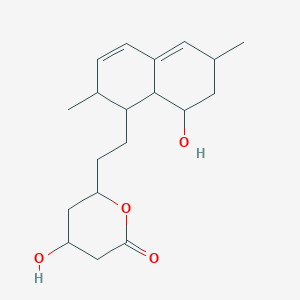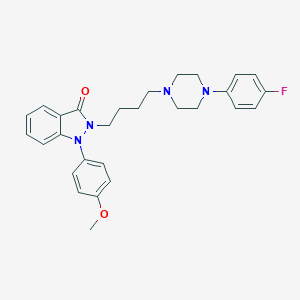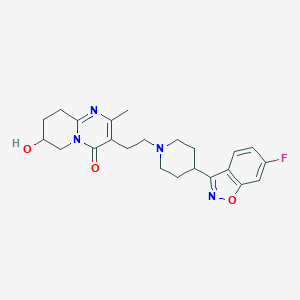
7-Hidroxi Risperidona
Descripción general
Descripción
9-Hydroxy-risperidone is an active metabolite of risperidone, a widely used antipsychotic medication. It is primarily used in the treatment of schizophrenia and bipolar disorder. This compound is known for its efficacy in managing both positive and negative symptoms of schizophrenia while producing relatively few extrapyramidal side effects at low doses .
Aplicaciones Científicas De Investigación
9-Hydroxy-risperidone has several scientific research applications:
Mecanismo De Acción
Target of Action
7-Hydroxy Risperidone, also known as 9-Hydroxy-risperidone, is a high-affinity antagonist of dopaminergic D2 receptors and serotoninergic 5-HT2A receptors . It also binds to alpha1-adrenergic receptors with high affinity, and has lower affinity for H1-histaminergic and alpha2-adrenergic receptors .
Mode of Action
The compound’s interaction with its targets results in the inhibition of overactivity in central mesolimbic pathways and mesocortical pathways . This overactivity is thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity, which is associated with conditions such as schizophrenia and bipolar disorder .
Biochemical Pathways
7-Hydroxy Risperidone affects several biochemical pathways. It is metabolized primarily by the cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . This metabolite has approximately 70% of the pharmacological activity of risperidone . The metabolism of risperidone in vivo is mainly through 9-hydroxylation to produce 9-hydroxy-risperidone catalyzed by CYP2D6 in the liver .
Pharmacokinetics
The pharmacokinetics of 7-Hydroxy Risperidone involve rapid absorption and a short plasma half-life . The plasma drug concentrations vary greatly among individuals, and are associated with the CYP2D6 phenotypes . The compound is also subject to first-pass metabolism and systemic biotransformation .
Result of Action
The molecular and cellular effects of 7-Hydroxy Risperidone’s action include regulation of neuronal firing, mitochondrial function, and movement . The presence of a hydroxyl group in the molecule contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation .
Action Environment
The action, efficacy, and stability of 7-Hydroxy Risperidone can be influenced by environmental factors such as the presence of other drugs and the patient’s genetic makeup. For example, genetic polymorphisms of CYP2D6 may play an important role in risperidone pharmacokinetics, thereby affecting the drug’s effects and safeties in patients with chronic schizophrenia .
Análisis Bioquímico
Biochemical Properties
7-Hydroxy Risperidone interacts with various enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver . The presence of a hydroxyl group in the 7-Hydroxy Risperidone molecule confers increased hydrophilicity to this drug compared with its parent, risperidone . This contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation .
Cellular Effects
7-Hydroxy Risperidone has significant effects on various types of cells and cellular processes. It influences cell function by affecting neuronal firing, regulation of mitochondrial function, and movement . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 7-Hydroxy Risperidone involves binding interactions with biomolecules and changes in gene expression. It is a high-affinity antagonist of D2 and 5-HT2A, 5-HT2C receptors . The presence of a hydroxyl group in the 7-Hydroxy Risperidone molecule contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy Risperidone change over time. The plasma drug concentrations vary hugely among individuals . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of 7-Hydroxy Risperidone vary with different dosages in animal models
Metabolic Pathways
7-Hydroxy Risperidone is involved in metabolic pathways mediated by the CYP2D6 enzyme . It is metabolized primarily by CYP2D6 into the active metabolite 9-hydroxyrisperidone, to a lesser extent by CYP3A4 and CYP3A5 .
Transport and Distribution
It is known that risperidone and its metabolites are distributed widely in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-risperidone involves the hydroxylation of risperidone. One method includes the use of human cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which catalyze the hydroxylation process . Another method involves the use of palladium-carbon catalysts in an alcoholic solvent under controlled hydrogen vapor pressure .
Industrial Production Methods: Industrial production of 9-Hydroxy-risperidone typically involves the use of high-performance liquid chromatography (HPLC) for purification. The process includes the cyclization of specific intermediates followed by hydroxylation and purification steps to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 9-Hydroxy-risperidone undergoes several types of chemical reactions, including:
Oxidation: Conversion of risperidone to 9-Hydroxy-risperidone via hydroxylation.
Reduction: Not commonly involved in its primary metabolic pathway.
Substitution: Limited data on substitution reactions specific to 9-Hydroxy-risperidone.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes (CYP2D6 and CYP3A4) in the presence of NADPH.
Hydroxylation: Palladium-carbon catalysts in alcoholic solvents under controlled hydrogen vapor pressure.
Major Products: The primary product of these reactions is 9-Hydroxy-risperidone itself, which is formed from the parent compound risperidone .
Comparación Con Compuestos Similares
Uniqueness: 9-Hydroxy-risperidone is unique due to its specific hydroxylation at the 9-position, which enhances its hydrophilicity and influences its pharmacokinetic properties. This modification allows for different receptor binding profiles and metabolic pathways compared to its parent compound, risperidone .
Propiedades
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPQNZPAOAQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332989 | |
| Record name | 7-Hydroxy Risperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147663-04-5 | |
| Record name | 7-Hydroxyrisperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147663-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy Risperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
